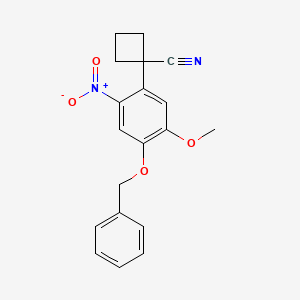

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Enantioselective Analysis

Asymmetric allylic alkylation leading to dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate, a compound closely related to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, has been extensively studied. This reaction is significant in the field of chiral chromatography, particularly for determining the enantiomeric excess (ee) and absolute configuration of compounds. The chromatographic behavior of enantiomers, established through chiral chromatography and spectroscopy techniques, is crucial for pharmaceutical and chemical research (Ramillien et al., 2012).

Reactions with Nucleophilic Reagents

Dimethyl (2'-oxopropylidene)propanedioate and its 3'-bromo derivative, closely related to the target compound, have been studied for their reactions with various nucleophilic reagents. These reactions, involving conjugate addition and Diels-Alder reactions, are influenced by the withdrawing effect of geminal ester groups and are important in organic synthesis (Cameron, Read, & Stavrakis, 1987).

Masked Acetonyl Bromide Applications

The compound 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane, structurally related to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, functions as a masked acetonyl bromide. It is used in the in situ formation of reactive intermediates, demonstrating its utility in synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).

Hydrogenation to 1,3-Propanediol

The hydrogenation of dimethyl malonate, a process related to the hydrogenation of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, has been studied for producing 1,3-propanediol, a vital monomer in polymer production. This research provides insight into alternative routes for producing important industrial chemicals (Zheng, Zhu, Li, & Ji, 2017).

Antimicrobial Properties

The study of gemini cationic surfactants based on N, N-dimethyl fatty hydrazide and 1,3-dibromopropane has revealed applications in antimicrobial activity. These compounds, structurally similar to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, have shown potential in the development of new antimicrobial agents (Badr, Kandeel, & El.Sadek, 2010).

Biotechnological Production Insights

Research into the downstream processing of biologically produced 1,3-propanediol provides insights into the potential biotechnological applications of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate. This includes methods for recovery and purification from fermentation broths, which is crucial in industrial bioprocessing (Xiu & Zeng, 2008).

Chirality and Optical Resolution

Studies on the optical resolution of various diols, including 1,3-butanediol, through specific membranes, provide a basis for understanding the chiral separation processes that might be applicable to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate (Shinohara, Aoki, & Oikawa, 1995).

Reaction Mechanism Insights

Research into the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, catalyzed by cinchona alkaloids, offers valuable insights into the reaction mechanisms that might be applicable to similar compounds like 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate (Jiang et al., 2015).

Chemiluminescent Label Synthesis

The green synthesis of chemiluminescent N-sulfopropyl acridinium esters, using an alternative method to avoid toxic carcinogens, could be relevant to the synthesis of derivatives of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate for diagnostic applications (Natrajan & Wen, 2013).

Eigenschaften

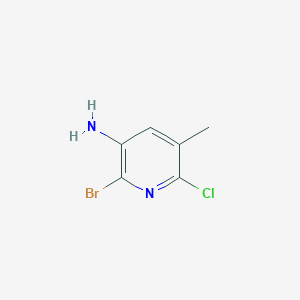

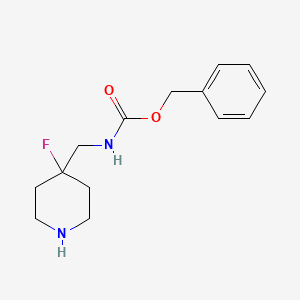

IUPAC Name |

dimethyl 2-(2-bromopropan-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO4/c1-8(2,9)5(6(10)12-3)7(11)13-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQYKGFQWQFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)